
(2-Methyl-2-nitrosopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2-nitrosopropyl)benzene is an organic compound characterized by a benzene ring substituted with a 2-methyl-2-nitrosopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-nitrosopropyl)benzene typically involves the nitration of 2-methylpropylbenzene followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2-nitrosopropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-methyl-2-nitropropylbenzene.
Reduction: Formation of 2-methyl-2-aminopropylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2-Methyl-2-nitrosopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-2-nitrosopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-nitropropylbenzene: Similar structure but with a nitro group instead of a nitroso group.
2-Methyl-2-aminopropylbenzene: Similar structure but with an amine group instead of a nitroso group.
2-Methylpropylbenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness
(2-Methyl-2-nitrosopropyl)benzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52497-67-3 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(2-methyl-2-nitrosopropyl)benzene |
InChI |
InChI=1S/C10H13NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
XXPQZJCYUTVUCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


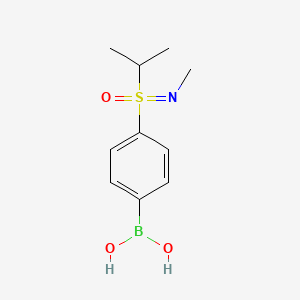
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)

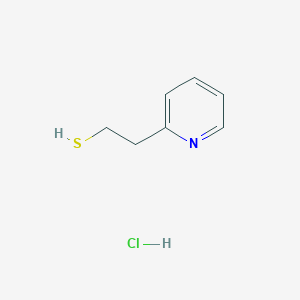
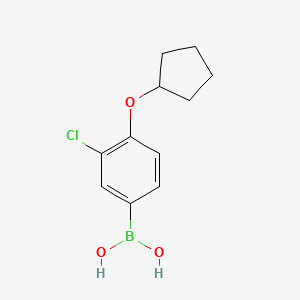
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
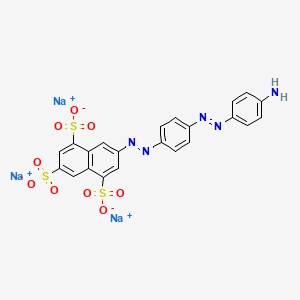
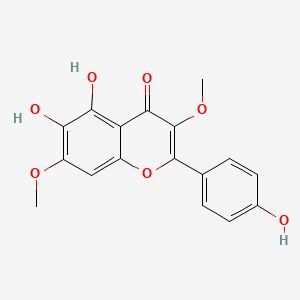
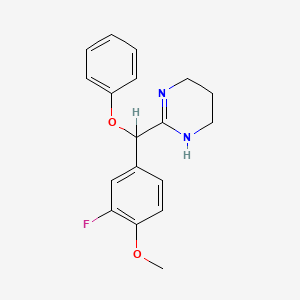
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
